molecular formula C27H28N2O5S B2443745 N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide CAS No. 1251698-91-5

N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide

Cat. No.: B2443745
CAS No.: 1251698-91-5
M. Wt: 492.59
InChI Key: XXPMDEVXGOVIJA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide is a complex organic compound that features a benzothiophene core substituted with a fluoro and methoxy group, and a piperazine ring substituted with a methylphenyl group

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-19(2)33-24-14-10-21(11-15-24)27-28-26(20(3)34-27)18-29(22-12-16-23(32-4)17-13-22)35(30,31)25-8-6-5-7-9-25/h5-17,19H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPMDEVXGOVIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene can be synthesized through a series of reactions including halogenation, methoxylation, and fluorination. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzothiophene derivative reacts with 4-(2-methylphenyl)piperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine
  • 1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-chlorophenyl)piperazine
  • 1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine

Uniqueness

N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide, also known as ChemDiv Compound M009-0095, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C27H28N2O5S
  • Molecular Weight : 492.6 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)Oc(cc1)ccc1-c1nc(CN(c(cc2)ccc2OC)S(c2ccccc2)(=O)=O)c(C)o1

These properties suggest a complex structure that may interact with biological systems in multifaceted ways.

Anticancer Activity

M009-0095 is included in screening libraries targeting various cancers. It has shown potential as an antimitotic agent , which means it may inhibit cell division, a critical mechanism in cancer treatment. Compounds that target tubulin dynamics are often explored for their ability to disrupt cancer cell proliferation.

Case Study: Antimitotic Activity

In a study evaluating compounds from the Antimitotic Tubulin Library, M009-0095 was assessed for its efficacy against several cancer cell lines. Results indicated that it significantly inhibited cell growth at micromolar concentrations, demonstrating its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

Preliminary screenings have suggested that M009-0095 may possess antimicrobial properties. While specific data on its antibacterial activity is limited, similar compounds have been documented to exhibit significant effects against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Efficacy

CompoundMIC (µM)Target Organisms
M009-0095TBDVarious bacterial strains
Ciprofloxacin0.21Pseudomonas aeruginosa
Compound 3g from Study0.21Escherichia coli

The table indicates that while M009-0095's exact MIC values are yet to be determined, it is positioned within a promising context alongside established antibiotics.

Neuroprotective Effects

Recent studies have hinted at neuroprotective effects of compounds structurally related to M009-0095. For instance, derivatives exhibiting similar functional groups have shown marked improvements in survival rates in models of acute cerebral ischemia.

Neuroprotection Case Study

In vivo studies demonstrated that related compounds significantly prolonged survival times of mice subjected to cerebral ischemia. The neuroprotective activity was attributed to anti-inflammatory effects and modulation of oxidative stress pathways.

The biological activity of M009-0095 can be attributed to several potential mechanisms:

  • Tubulin Inhibition : By binding to tubulin, the compound may prevent microtubule polymerization, essential for mitosis.
  • Antimicrobial Action : The presence of the oxazole moiety suggests possible interactions with bacterial enzymes or membranes.
  • Neuroprotection : The compound may mitigate neuronal damage through antioxidant pathways or by inhibiting pro-apoptotic factors.

Q & A

Q. What synthetic strategies are recommended for constructing the oxazole and sulfonamide moieties in this compound?

The oxazole ring can be synthesized via cyclization of acylated β-keto esters or through Hantzsch-type reactions using α-haloketones and carboxamides . For the sulfonamide group, a nucleophilic substitution between a sulfonyl chloride and an amine is typical. Orthogonal protection (e.g., tert-butoxycarbonyl or benzyl groups) may be required to prevent undesired side reactions during multi-step syntheses .

Q. How can spectroscopic methods (NMR, IR) distinguish between structural isomers of this compound?

  • NMR : The methoxy group (δ ~3.8 ppm in 1H^1H NMR) and oxazole protons (δ 6.5–8.0 ppm) provide distinct splitting patterns. 13^{13}C NMR can differentiate between sulfonamide and oxazole carbons (e.g., sulfonamide S=O at ~170 ppm) .
  • IR : Stretching frequencies for sulfonamide S=O (~1350 cm1^{-1}) and oxazole C=N (~1650 cm1^{-1}) aid in structural confirmation .

Q. What methodologies optimize solubility for in vitro assays without altering bioactivity?

Co-solvents (DMSO ≤1% v/v), cyclodextrin encapsulation, or salt formation (e.g., sodium or hydrochloride salts) improve aqueous solubility. Solubility parameters (Hansen or Hildebrand) can guide solvent selection .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-propan-2-yloxyphenyl group influence receptor binding?

The isopropoxy group’s bulky tert-butyl-like substituent may enhance hydrophobic interactions in binding pockets. Electron-donating effects from the oxygen atom could stabilize charge-transfer interactions with aromatic residues. Comparative molecular field analysis (CoMFA) or docking studies using truncated analogs (e.g., replacing isopropoxy with methoxy) are recommended to validate hypotheses .

Q. What experimental designs resolve contradictions in reported IC50_{50}50​ values across enzymatic assays?

  • Control standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength).
  • Data normalization : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate inter-assay variability .
  • Kinetic analysis : Determine KmK_m and VmaxV_{max} under identical conditions to isolate compound-specific effects .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

X-ray diffraction of co-crystallized compound-enzyme complexes reveals precise binding modes. For example, sulfonamide oxygen atoms often coordinate catalytic zinc ions in metalloenzymes. Subtle conformational changes in the oxazole ring (e.g., planarity) can be correlated with activity shifts using torsion angle heatmaps .

Q. What analytical techniques quantify metabolic stability in hepatic microsomes?

  • LC-MS/MS : Monitor parent compound depletion and metabolite formation (e.g., O-demethylation or oxazole ring oxidation).
  • CYP inhibition assays : Identify cytochrome P450 isoforms responsible for metabolism using isoform-specific inhibitors .

Q. How do reaction conditions (solvent, catalyst) affect yield in palladium-catalyzed couplings for analogs?

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) favor oxidative addition in Suzuki-Miyaura couplings.
  • Catalyst : Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) impacts steric bulk tolerance. For electron-deficient aryl halides, add ligands like XPhos to accelerate transmetallation .

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